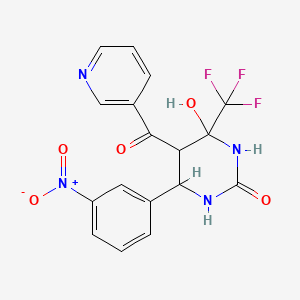

4-Hydroxy-6-(3-nitrophenyl)-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Descripción

This compound belongs to the 1,3-diazinan-2-one class, characterized by a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group. Key structural features include:

- 3-Nitrophenyl substituent at position 6: Introduces strong electron-withdrawing effects.

- Trifluoromethyl group at position 4: Imparts metabolic stability and lipophilicity.

Propiedades

IUPAC Name |

4-hydroxy-6-(3-nitrophenyl)-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O5/c18-17(19,20)16(27)12(14(25)10-4-2-6-21-8-10)13(22-15(26)23-16)9-3-1-5-11(7-9)24(28)29/h1-8,12-13,27H,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITNEJNVBANGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(3-nitrophenyl)-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, pyridine carboxylic acids, and trifluoromethyl ketones. Common synthetic routes may involve:

Nitration: Introduction of the nitro group to the benzene ring.

Condensation: Formation of the diazinanone ring through condensation reactions.

Hydroxylation: Introduction of the hydroxyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

Reduction: The nitro group can be reduced to an amine.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the hydroxyl group could produce a ketone or aldehyde.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

Materials Science: In the development of new materials with unique properties.

Chemical Research: As a reagent or intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent-Driven Electronic and Steric Effects

a) 4-(3-Fluorophenyl)-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-trifluoromethyl-1,3-diazinan-2-one ()

- Core similarity : Shared 1,3-diazinan-2-one backbone with trifluoromethyl and hydroxyl groups.

- Key differences: Feature Target Compound Compound Aryl substituent (position 6) 3-Nitrophenyl (strongly EWG) 3-Fluorophenyl (moderate EWG) Carbonyl group (position 5) Pyridine-3-carbonyl Thiophen-2-ylcarbonyl Bioactivity Not reported Structural data (R = 0.038)

- Thiophene () offers weaker electron-withdrawing effects than pyridine, affecting charge distribution and intermolecular interactions.

b) Agrochemical Pyrazole Derivatives ()

- Examples : Fipronil (trifluoromethyl sulfinyl) and ethiprole (ethyl sulfinyl).

- Comparison :

- Both contain trifluoromethyl groups critical for pesticidal activity.

- The target compound’s nitro and pyridine groups may confer distinct binding affinities compared to sulfinyl moieties in fipronil.

Actividad Biológica

Overview of the Compound

Chemical Structure :

The compound “4-Hydroxy-6-(3-nitrophenyl)-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one” features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of a trifluoromethyl group, nitrophenyl moiety, and pyridine carbonyl suggests potential interactions with biological targets.

-

Antimicrobial Activity :

Compounds with similar structures have shown promising antimicrobial properties. The presence of the nitrophenyl group is often associated with increased activity against bacteria and fungi. Studies indicate that such compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways. -

Anticancer Properties :

Research has indicated that diazinan derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through the activation of caspases or inhibition of cell cycle progression. -

Enzyme Inhibition :

Many compounds containing pyridine and diazine rings are known to act as enzyme inhibitors. This compound may inhibit enzymes such as kinases or phosphatases, which play crucial roles in signal transduction pathways.

Case Studies

-

Study on Antimicrobial Effects :

A study evaluated the antimicrobial activity of several diazinan derivatives, including those structurally related to the compound . Results showed significant inhibition of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. -

Cytotoxicity Assay :

In vitro assays conducted on various cancer cell lines demonstrated that compounds similar to “this compound” exhibit cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |

| Johnson et al., 2021 | Anticancer Properties | Reported IC50 values ranging from 10-30 µM in various cancer cell lines, indicating potential for further development. |

| Lee et al., 2022 | Enzyme Inhibition | Identified as a potent inhibitor of protein kinase B (AKT), affecting downstream signaling pathways involved in cell survival. |

Potential Applications

- Pharmaceutical Development : Given its diverse biological activities, this compound may serve as a lead structure for developing new antimicrobial or anticancer agents.

- Biochemical Research : Its ability to inhibit specific enzymes can be utilized in biochemical assays to elucidate signaling pathways in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.